molecular formula C9H13ClN2 B13053769 (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13053769
M. Wt: 184.66 g/mol
InChI Key: AKKQTIGOCNPSES-SECBINFHSA-N
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Description

(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety, which are common structural motifs in various pharmacologically active substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as crystallization with a chiral acid or chromatography to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding methyl derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the methyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: The chiral nature of the compound makes it useful in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Pharmacological Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activities.

    1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1S) and (1R) enantiomers.

    1-(2-Chlorophenyl)ethane-1,2-diamine: A similar compound lacking the methyl group, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine lies in its specific chiral configuration and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

AKKQTIGOCNPSES-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CN)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)Cl

Origin of Product

United States

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